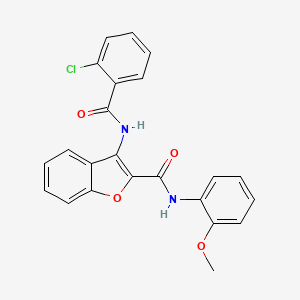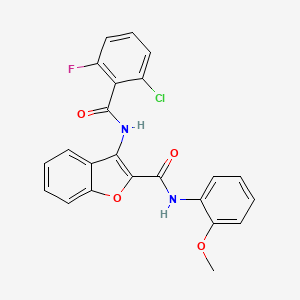![molecular formula C24H17F3N2O4 B6489826 N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide CAS No. 887891-93-2](/img/structure/B6489826.png)
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide, or more commonly known as F-18-MZB, is a synthetic compound that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and has a wide range of biochemical and physiological effects. F-18-MZB has been used in research studies to study the effects of various drugs and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
F-18-MZB has been used in a variety of scientific research applications. In particular, it has been used to study the biochemical and physiological effects of various compounds, including drugs and other small molecules. F-18-MZB has also been used to study the effects of different drugs on the human body, as well as to investigate the mechanism of action of various compounds. Additionally, F-18-MZB has been used to study the effects of various compounds on cell cultures and animal models.
Mechanism of Action
The mechanism of action of F-18-MZB is not completely understood. However, it is believed that F-18-MZB binds to specific receptors on cells, which then triggers a cascade of biochemical and physiological effects. This could include changes in gene expression, changes in protein activity, changes in enzyme activity, and changes in cell signaling.
Biochemical and Physiological Effects
F-18-MZB has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, F-18-MZB has been shown to have anti-obesity and anti-aging effects. Furthermore, F-18-MZB has been shown to have anti-tumor and anti-viral effects.
Advantages and Limitations for Lab Experiments
F-18-MZB has several advantages when used in lab experiments. First, it is a small molecule, which makes it easy to synthesize and use in experiments. Additionally, F-18-MZB is relatively stable and has a wide range of biochemical and physiological effects. However, there are some limitations to using F-18-MZB in lab experiments. For example, it is not very soluble in water and is not very stable in acidic conditions. Additionally, F-18-MZB is not very soluble in organic solvents.
Future Directions
There are a variety of potential future directions for F-18-MZB. First, further research could be conducted to better understand the mechanism of action of F-18-MZB and the biochemical and physiological effects it has on the human body. Additionally, further research could be conducted to investigate the potential therapeutic uses of F-18-MZB in the treatment of various diseases and conditions. Finally, further research could be conducted to optimize the synthesis of F-18-MZB and to develop new methods for its synthesis.
Synthesis Methods
F-18-MZB can be synthesized using a variety of methods. One common method is the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired compound in high yields. Other methods for the synthesis of F-18-MZB include the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a base and the reaction of 2-methoxybenzaldehyde with trifluoromethylbenzoyl chloride in the presence of a catalyst, such as palladium.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c1-32-19-12-5-3-10-17(19)28-23(31)21-20(16-9-2-4-11-18(16)33-21)29-22(30)14-7-6-8-15(13-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVPQXPQQIYIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6489745.png)
![5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(4-nitrophenyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489746.png)
![N-(2,4-difluorophenyl)-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489752.png)
![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489771.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)
![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)


![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)